8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride
Description
8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride (CAS: 1909305-58-3) is a spirocyclic heterocyclic compound with a molecular formula of C₆H₁₁ClN₂O₂ and a molecular weight of 178.62 g/mol . Its structure consists of a bicyclic system where a five-membered oxa-diaza ring (containing oxygen and two nitrogens) is fused to a three-membered ring via a spiro carbon (Figure 1). The methyl substitution at the 8-position enhances steric and electronic properties, influencing reactivity and biological interactions. This compound is primarily used in pharmaceutical research as a building block for drug candidates, leveraging its rigid scaffold for target engagement .
Properties
IUPAC Name |
8-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-4-6(2-7-3-6)10-5(9)8-4;/h4,7H,2-3H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHUVVMPHVDQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CNC2)OC(=O)N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Analogous Compounds
Core Structural Variations
Key structural analogs include:
- 5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride (CAS: 1446355-49-2): Lacks the 8-methyl group, reducing steric bulk .
- 5-Methyl-5,7-diazaspiro[2.5]octan-6-one : Smaller spiro system ([2.5] vs. [3.4]) with a different heteroatom arrangement .
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one HCl | C₆H₁₁ClN₂O₂ | 178.62 | 1909305-58-3 | 8-methyl |
| 5-Oxa-2,7-diazaspiro[3.4]octan-6-one HCl | C₅H₈ClN₂O₂ | 166.59 | 1446355-49-2 | None |
| 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one HCl | C₆H₁₁ClN₂O₂ | 178.62 | 1909305-58-3 | 7-methyl |
| 5-Methyl-5,7-diazaspiro[2.5]octan-6-one | C₆H₁₀N₂O | 126.16 | Not available | 5-methyl, [2.5] spiro |
Collision Cross-Section (CCS) and Mass Spectrometry Data
Ion mobility data (Table 2) reveals how structural differences impact gas-phase behavior:
- 8-Methyl derivative : [M+H]⁺ CCS = 124.5 Ų .
- 7-Methyl analog : [M+H]⁺ CCS = 128.0 Ų , likely due to altered ion conformation from methyl position .
- Unsubstituted parent : Lower CCS (122.2 Ų for [M-H]⁻) due to reduced steric hindrance .
Table 2: Predicted Collision Cross-Section (Ų)
| Adduct | 8-Methyl Derivative | 7-Methyl Analog | Unsubstituted Parent |
|---|---|---|---|
| [M+H]⁺ | 124.5 | 128.0 | 124.5 (5-Oxa-2,7-diaza) |
| [M+Na]⁺ | 129.1 | 133.3 | 129.1 |
| [M-H]⁻ | 122.2 | 126.2 | 122.2 |
Pricing and Availability
- 8-Methyl derivative : Priced at €255/100 mg (CymitQuimica), though currently out of stock .
- 5-Oxa-2,7-diazaspiro[3.4]octan-6-one : Lower cost (€109/25 mg ) due to simpler synthesis .
- Triazaspiro analogs (e.g., 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one HCl): Priced higher (€1,178/100 mg ) because of added complexity .
Pharmacological and Application Insights
Spirocyclic compounds are valued in drug discovery for their conformational rigidity and diverse hydrogen-bonding motifs , which enhance target selectivity. The 8-methyl derivative’s methyl group may improve metabolic stability compared to unmethylated analogs . However, the 7-methyl isomer’s altered CCS suggests differences in membrane permeability or protein binding, warranting further study .
Biological Activity
8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride (CAS Number: 2247106-74-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 178.62 g/mol
- Structural Features : The spirocyclic structure contributes to its unique biological activity, particularly in interactions with various receptors.
Pharmacological Mechanisms
Recent studies have highlighted the compound's interaction with sigma-1 receptors (σ1R), which are implicated in pain modulation and neuroprotection. The σ1R antagonists have been shown to enhance the analgesic effects of mu-opioid receptor (MOR) agonists, thereby reducing opioid tolerance and side effects associated with long-term opioid use .
Case Studies and Research Findings
- Analgesic Effects :
- Structure-Activity Relationship (SAR) :
- Potential Applications :
Synthesis
The synthesis of 8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one involves complex organic reactions that can yield high purity and specificity. A notable method includes a two-step Kinugasa/Conia-ene-type reaction, which has been optimized for efficiency and yield in laboratory settings .
Comparative Analysis
| Property | This compound | Other Diazaspiro Compounds |
|---|---|---|
| Molecular Weight | 178.62 g/mol | Varies |
| Primary Biological Activity | σ1R antagonist | Various |
| Analgesic Potential | High | Moderate to High |
| Opioid Tolerance Mitigation | Yes | Limited |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
